![molecular formula C21H22N6O3 B2844294 N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide CAS No. 1014048-10-2](/img/no-structure.png)
N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the antiviral properties of this compound. Its structural features may contribute to inhibiting viral replication or entry. Further studies are needed to explore its efficacy against specific viruses .
- The compound’s chemical scaffold suggests potential antitumor effects. Scientists have explored its impact on cancer cell lines, assessing growth inhibition, apoptosis induction, and metastasis prevention .
- The synthesis of N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide involves cyclization reactions. Researchers have optimized synthetic routes to achieve high yields and operational simplicity .
- The substructure of this compound resembles key components in successful drugs like Atorvastatin and Sunitinib. Investigating its pharmacological properties could lead to novel drug candidates .
- One-step construction of 1,3,4-oxadiazoles with anticancer activity has been achieved from tertiary amines via a sequential copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction. This compound may play a role in such transformations .
- Researchers have synthesized single-ion conductive polymer electrolytes (SIPE) using a reversible addition-fragmentation chain transfer (RAFT) copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA). These materials exhibit mechanical strength and electrochemical stability .
Antiviral Research
Antitumor Activity
Organic Synthesis
Drug Development
Oxadiazole Formation
Polymer Electrolytes
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine with N-(2-bromoethyl)oxalamide in the presence of a base to form the intermediate, which is then reacted with phenethylamine to yield the final product.", "Starting Materials": [ "3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine", "N-(2-bromoethyl)oxalamide", "Phenethylamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine is reacted with N-(2-bromoethyl)oxalamide in the presence of a base (e.g. NaOH, KOH) in a suitable solvent (e.g. DMF, DMSO) to form the intermediate N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(2-oxoethyl)oxalamide.", "Step 2: The intermediate is then reacted with phenethylamine in the presence of a base (e.g. NaOH, KOH) in a suitable solvent (e.g. DMF, DMSO) to yield the final product, N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide.", "The reaction mixture is then purified by standard techniques such as column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS-Nummer |
1014048-10-2 |
Produktname |
N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide |
Molekularformel |
C21H22N6O3 |
Molekulargewicht |
406.446 |
IUPAC-Name |
N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-12-17(24-20(30)19(29)22-11-10-14-6-3-2-4-7-14)27(26-13)21-23-16-9-5-8-15(16)18(28)25-21/h2-4,6-7,12H,5,8-11H2,1H3,(H,22,29)(H,24,30)(H,23,25,28) |
InChI-Schlüssel |
GPEOTXOZASWHEJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C3=NC4=C(CCC4)C(=O)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.